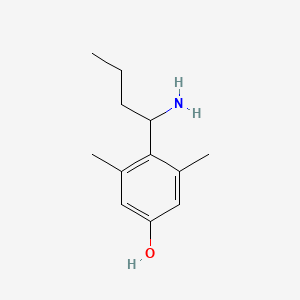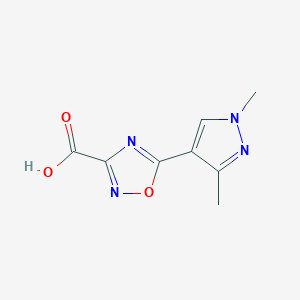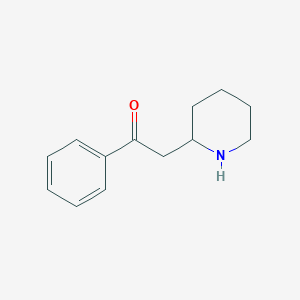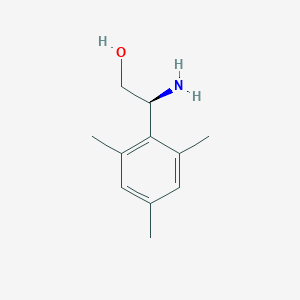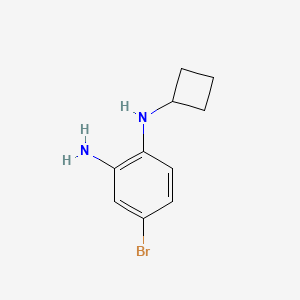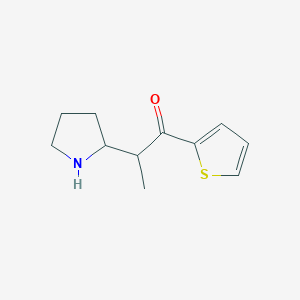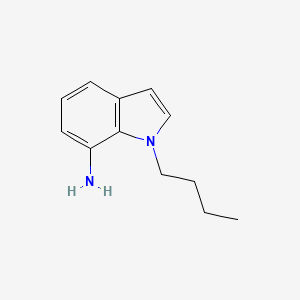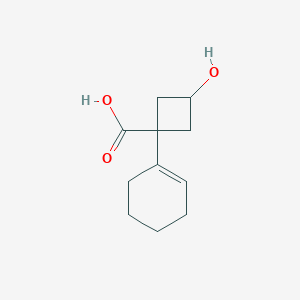
(3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-2-ylmethyl carbamoyl group. The unique structure of this compound makes it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyridin-2-ylmethyl Carbamoyl Intermediate: This step involves the reaction of pyridin-2-ylmethylamine with an appropriate carbonyl compound to form the carbamoyl intermediate.
Borylation Reaction: The carbamoyl intermediate is then subjected to a borylation reaction using a boronic acid derivative. This step often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the boronic acid group onto the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid is used as a building block for the construction of complex molecules. Its boronic acid group allows for versatile cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology
In biological research, this compound is used as a probe for studying enzyme activity. The boronic acid group can form reversible covalent bonds with diols, making it useful for detecting and quantifying biomolecules such as sugars and nucleotides.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets through covalent bonding makes it a promising scaffold for the development of enzyme inhibitors and other therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and catalysts. Its unique chemical properties enable the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, forming stable complexes. This interaction can inhibit the activity of enzymes that rely on diol-containing cofactors, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-ylmethyl group but lack the boronic acid functionality.
3-Bromoimidazo[1,2-a]pyridines: These compounds contain a pyridine ring but differ in their substitution pattern and lack the boronic acid group.
Uniqueness
The presence of both the boronic acid group and the pyridin-2-ylmethyl carbamoyl group in (3-((Pyridin-2-ylmethyl)carbamoyl)phenyl)boronic acid imparts unique reactivity and binding properties. This dual functionality allows for diverse applications in synthesis, biological research, and material science, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H13BN2O3 |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
[3-(pyridin-2-ylmethylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c17-13(16-9-12-6-1-2-7-15-12)10-4-3-5-11(8-10)14(18)19/h1-8,18-19H,9H2,(H,16,17) |
InChI Key |
LKKPMWPXBZNCEU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC2=CC=CC=N2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B15239992.png)
![Benzyl (5-azaspiro[2.4]heptan-7-YL)carbamate](/img/structure/B15239993.png)
amine](/img/structure/B15239994.png)
![N-[2-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethyl]thietan-3-amine](/img/structure/B15239998.png)
